(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one
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Description
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one, also known as BDQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Quinoline derivatives have been synthesized through various methods, indicating their potential utility in developing pharmaceuticals and catalysts. For example, an efficient, microwave-assisted, one-pot synthesis of dioxolano quinoline/benzo[h]quinolines demonstrated potent antibacterial activity, highlighting the significance of such compounds in medical chemistry (Naik et al., 2010).
Pharmacological Applications
- Quinoline derivatives exhibit a broad spectrum of biological activities. They have been studied for their potential as anticancer and antibacterial agents. For instance, novel isoxazolequinoxaline derivatives have been synthesized, showing potential anti-cancer properties through molecular dynamics and docking studies (Abad et al., 2021).
- Another study focused on the synthesis of novel 1,3,4-oxadiazole derivatives and their nucleoside analogs, which exhibited antioxidant and antitumor activities (Fadda et al., 2011).
Biological Sensing and Imaging
- Quinoline-derivatized fluoresceins, such as QZ1 and QZ2, have been developed for sensing biological Zn(II), demonstrating the utility of quinoline derivatives in biological imaging and sensing applications. These dyes offer a large dynamic range and selectivity for Zn(II) over other biologically relevant metal ions, providing tools for studying zinc's role in biological systems (Nolan et al., 2005).
Material Science and Catalysis
- Quinoline and benzo[d][1,3]dioxole derivatives have also found applications in material science and catalysis. For example, metal complexes and coordination polymers synthesized using quinoline-derivatized compounds have been studied for their structural characteristics and potential applications in gas sensing and fluorescence emission (Rad et al., 2016).
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-quinolin-6-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-17(15-5-8-18-19(11-15)23-12-22-18)7-4-13-3-6-16-14(10-13)2-1-9-20-16/h1-11H,12H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIXORFSDCNJI-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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